3,4-dihydrobenz[h]isoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC14077214
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 3,4-dihydro-2H-benzo[h]isoquinolin-1-one |
| Standard InChI | InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15) |
| Standard InChI Key | ZEESLHGIDIWIEM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(=O)C2=C1C=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
3,4-Dihydrobenz[h]isoquinolin-1(2H)-one belongs to the isoquinoline alkaloid family, featuring a partially saturated isoquinoline core fused with a benzene ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 183.23 g/mol. The compound’s planar aromatic system and electron-rich heterocyclic core enable diverse chemical modifications, making it a valuable scaffold for drug design. Key structural features include:
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Fused bicyclic system: Enhances rigidity and influences binding interactions with biological targets.
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Keto group at position 1: Participates in hydrogen bonding and electronic interactions.
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Saturation at positions 3 and 4: Reduces ring strain and modulates conformational flexibility.
Comparative analysis with analogs, such as 3,4-dihydroisoquinolin-1(2H)-one (C₉H₉NO), highlights the impact of benzene fusion on physicochemical properties. For instance, the benz[h] derivative exhibits increased hydrophobicity (clogP ≈ 2.8) compared to its non-fused counterpart (clogP ≈ 1.5) .
Synthetic Methodologies
Rhodium(III)-Catalyzed C–H Activation
A Rh(III)-catalyzed tandem protocol enables efficient synthesis of dihydroisoquinolinones under mild conditions. This one-pot method involves C–H allylation followed by N-alkylation cyclization, achieving yields up to 85% . Substrate scope studies demonstrate tolerance for electron-donating and withdrawing groups, hinting at potential applicability for synthesizing the benz[h] derivative by modifying aromatic precursors.
Biological Activity and Mechanisms
Antioomycete Activity
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit potent activity against Pythium recalcitrans, a plant pathogen. In one study, a brominated analog demonstrated an EC₅₀ of 14 μM, outperforming the commercial fungicide hymexazol (EC₅₀ = 23 μM) . Mechanistic studies suggest membrane disruption as the primary mode of action, with the keto group critical for binding to lipid bilayers .
PARP Inhibition
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides, derived from the dihydroisoquinolinone scaffold, inhibit poly(ADP-ribose) polymerase (PARP) with IC₅₀ values in the nanomolar range. Compound 3l (IC₅₀ = 156 nM) showed enhanced potency due to hydrophobic interactions with PARP1’s catalytic domain . Saturation of the isoquinoline ring (3,4-dihydro) improved binding affinity by 3-fold compared to aromatic analogs, underscoring the scaffold’s conformational advantages .
Structure-Activity Relationships (SAR)
Key SAR insights from related compounds include:
These findings highlight the benz[h] derivative’s potential for optimization through strategic substitutions.
Applications in Drug Discovery
Antimicrobial Agents
The scaffold’s ability to disrupt microbial membranes positions it as a candidate for novel antifungals and antibacterials. Hybrid derivatives combining dihydroisoquinolinone moieties with known antimicrobial pharmacophores are under exploration .
Central Nervous System (CNS) Therapeutics
Dopamine D3 receptor ligands derived from dihydroisoquinolinones, such as 6-bromo-3,4-dihydro-2H-isoquinolin-1-one, modulate dopaminergic signaling, offering potential in treating addiction and Parkinson’s disease.
Future Directions and Challenges
Synthetic Accessibility
Developing scalable routes for the benz[h] derivative remains a hurdle. Leveraging Rh(III)-catalyzed methods or photochemical cyclizations could address this .
Target Validation
While in vitro data are promising, in vivo studies are needed to confirm efficacy and safety. Computational modeling and CRISPR screening could identify novel targets.
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